N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide
Description
N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a benzamide core substituted with 3,5-dimethoxy groups. The compound features a sulfonamide linker connecting a 4-benzylpiperazine moiety to the ethyl chain of the benzamide. The 3,5-dimethoxybenzamide group may enhance solubility or influence binding affinity, while the benzylpiperazine sulfonyl moiety could contribute to pharmacokinetic properties such as membrane permeability or metabolic stability.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-14-19(15-21(16-20)30-2)22(26)23-8-13-31(27,28)25-11-9-24(10-12-25)17-18-6-4-3-5-7-18/h3-7,14-16H,8-13,17H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITNOAXXYHNEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzamide core with a sulfonyl group linked to a piperazine moiety. The presence of methoxy groups on the aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula: C_{20}H_{26}N_{2}O_{4}S
Molecular Weight: 394.50 g/mol
Anticonvulsant Activity
Research has indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of piperazine have been shown to interact with voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure activity. A study demonstrated that various piperazine derivatives were evaluated for their anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice .
| Compound | MES Activity (mg/kg) | PTZ Activity (mg/kg) |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | 300 |
| N-(4-benzylpiperazin-1-yl)-acetamide | 200 | 150 |
The above table summarizes the MES and PTZ activities observed for selected analogs. The results suggest that structural modifications, such as the introduction of a benzylpiperazine moiety, can enhance anticonvulsant efficacy.
Neuropharmacological Effects
In addition to anticonvulsant properties, compounds similar to this compound have been studied for their neuropharmacological effects. For example, piperazine derivatives have been shown to exhibit anxiolytic and antidepressant activities through modulation of serotonin and dopamine receptors .
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems:
- Serotonin Receptor Interaction: Piperazine derivatives often show affinity for serotonin receptors (5-HT), which are implicated in mood regulation and anxiety.
- Dopamine Receptor Modulation: The interaction with dopamine receptors may contribute to both the anxiolytic and potential antipsychotic effects observed in related compounds.
- Sodium Channel Blockade: Similar compounds have demonstrated the ability to block voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing excitability.
Case Studies
Several studies have highlighted the efficacy of piperazine derivatives in animal models:
- Study A: Investigated the effects of a related benzylpiperazine compound on seizure thresholds in rats. Results indicated a significant increase in seizure threshold at doses of 50 mg/kg.
- Study B: Evaluated the anxiolytic effects of a structurally similar compound in a chronic stress model. The compound significantly reduced anxiety-like behaviors as measured by the elevated plus maze test.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties Comparison
*Predicted using QSAR models.
Research Findings and Limitations
- Sulfonamide Role : The sulfonamide group in the target compound may enhance binding to polar enzyme pockets, as seen in celecoxib . However, the evidence-listed fluorinated sulfonamides prioritize surface-active properties over target specificity.
- Methoxy Groups : The 3,5-dimethoxybenzamide moiety likely improves solubility compared to unsubstituted benzamides, aligning with trends in NSAID design.
- Piperazine Flexibility : The benzylpiperazine group could confer moderate CNS penetration, though this remains unverified in the absence of specific pharmacokinetic data.
Limitations : The provided evidence lacks direct data on the target compound or its close analogues. Comparisons herein rely on structural extrapolation and general sulfonamide/benzamide pharmacology trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
